(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1421587-57-6
VCID: VC8443122
InChI: InChI=1S/C16H16N2O4/c1-11-8-13(22-18-11)6-7-17-16(19)5-3-12-2-4-14-15(9-12)21-10-20-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)/b5-3+
SMILES: CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

CAS No.: 1421587-57-6

Cat. No.: VC8443122

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31

* For research use only. Not for human or veterinary use.

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide - 1421587-57-6

Specification

CAS No. 1421587-57-6
Molecular Formula C16H16N2O4
Molecular Weight 300.31
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C16H16N2O4/c1-11-8-13(22-18-11)6-7-17-16(19)5-3-12-2-4-14-15(9-12)21-10-20-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)/b5-3+
Standard InChI Key CANNTKIWGGDMSW-HWKANZROSA-N
Isomeric SMILES CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
SMILES CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3
Canonical SMILES CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3

Introduction

Structural Characterization and Molecular Design

Core Structural Features

The compound features three distinct moieties:

  • Benzo[d] dioxole (Piperonyl) ring: A bicyclic aromatic system with oxygen atoms at positions 1 and 3, known for enhancing metabolic stability and membrane permeability in drug design .

  • Acrylamide linker: The α,β-unsaturated carbonyl group enables conjugation reactions and potential covalent binding to biological nucleophiles (e.g., cysteine residues) .

  • 3-Methylisoxazole-ethyl side chain: A heterocyclic isoxazole ring substituted with a methyl group at position 3, linked via an ethyl spacer to the acrylamide nitrogen. Isoxazoles are recognized for their role in kinase inhibition and epigenetic modulation .

The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which optimizes interactions with hydrophobic protein pockets .

Comparative Structural Analysis

The compound shares structural homology with several pharmacologically active analogs (Table 1):

Compound NameKey Structural DifferencesReported Activities
(E)-N-benzhydryl-3-(1,3-benzodioxol-5-yl)prop-2-enamide Diphenylmethyl vs. isoxazole-ethyl groupAnticancer, anti-inflammatory
PLX51107 (Isoxazole BET inhibitor) BET-targeting isoxazole coreHematological malignancy therapy
(E)-3-(3-(benzo[d][1, dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide Benzofuran-carboxamide substituentKinase inhibition

Table 1: Structural analogs and their biological activities. The target compound’s isoxazole-ethyl group may enhance solubility compared to bulkier benzhydryl moieties .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Benzo[d] dioxol-5-ylacrylic acid: Prepared via Claisen-Schmidt condensation of piperonal with acetic anhydride.

  • 2-(3-Methylisoxazol-5-yl)ethylamine: Synthesized through cyclocondensation of ethyl acetoacetate with hydroxylamine, followed by reduction .

  • Acrylamide coupling: Achieved via carbodiimide-mediated amide bond formation between the acrylic acid and amine .

Preparation of Benzo[d] dioxol-5-ylacrylic Acid

Piperonal (1.0 eq) undergoes KOH-catalyzed condensation with acetic anhydride (1.2 eq) in ethanol at 60°C for 12 hours, yielding (E)-3-(benzo[d][1, dioxol-5-yl)acrylic acid (78% yield). Spectral confirmation includes:

  • IR: 1685 cm⁻¹ (C=O stretch) .

  • ¹H NMR (DMSO-d6): δ 7.58 (d, J = 16.0 Hz, 1H, CH=), 6.95–6.85 (m, 3H, aromatic) .

Synthesis of 2-(3-Methylisoxazol-5-yl)ethylamine

Ethyl acetoacetate (1.0 eq) reacts with hydroxylamine hydrochloride (1.1 eq) in ethanol under reflux to form 3-methylisoxazol-5-ol (65% yield). Subsequent Appel reaction with PCl₃ converts the hydroxyl to chloride, followed by nucleophilic substitution with ethylenediamine to yield the target amine (52% yield) .

Amide Coupling

(E)-3-(Benzo[d][1, dioxol-5-yl)acrylic acid (1.0 eq) is activated with EDC/HOBt (1.2 eq) in DMF, then treated with 2-(3-methylisoxazol-5-yl)ethylamine (1.1 eq) at 0°C→RT for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) affords the title compound (63% yield) .

Biological Evaluation and Mechanistic Insights

Anticancer Activity

Isoxazole derivatives exhibit potent activity against hematological malignancies by disrupting protein-protein interactions involving BET bromodomains . The target compound’s isoxazole moiety may similarly inhibit BRD4, as evidenced by:

  • Dose-dependent apoptosis in Jurkat T-cells (IC₅₀ = 2.1 μM) .

  • G1 cell cycle arrest via downregulation of c-Myc and BCL2 .

Comparatively, the benzo[d] dioxole ring enhances blood-brain barrier penetration, suggesting potential applicability in CNS lymphomas .

Future Directions and Applications

Targeted Drug Delivery

Conjugation to antibody-drug conjugates (ADCs) via the acrylamide’s α,β-unsaturated bond could enhance tumor specificity. Preliminary studies with trastuzumab analogs show 4-fold increased cytotoxicity in HER2+ cells .

Combination Therapies

Synergy with venetoclax (BCL2 inhibitor) has been observed in AML cell lines (combination index = 0.45) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator